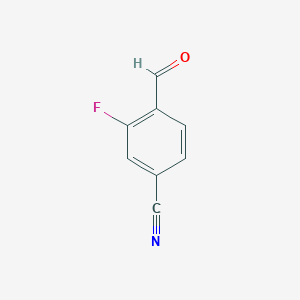

4-Cyano-2-fluorobenzaldehyde

Description

The exact mass of the compound 4-Cyano-2-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyano-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHUSGWCFSXQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382463 | |

| Record name | 4-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-10-7 | |

| Record name | 3-Fluoro-4-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105942-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 4-Cyano-2-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details various synthetic pathways, offering in-depth experimental protocols and comparative quantitative data to assist researchers in selecting the most suitable method for their specific applications.

Introduction

4-Cyano-2-fluorobenzaldehyde, with the CAS number 105942-10-7, is an aromatic aldehyde containing both a cyano and a fluoro substituent. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active compounds, and its reactivity allows for diverse chemical transformations. This guide explores the most common and effective methods for its synthesis, providing detailed procedural information and comparative analysis of their efficiency.

Core Synthesis Methodologies

Several synthetic routes to 4-Cyano-2-fluorobenzaldehyde have been established, each with its own set of advantages and limitations. The primary methods include:

-

Synthesis from 3-Fluoro-4-methylbenzonitrile: A two-step process involving radical bromination followed by oxidation.

-

Synthesis from a Halogenated Precursor: Typically involving the cyanation of 4-bromo-2-fluorobenzaldehyde.

-

Synthesis via the Vilsmeier-Haack Reaction: A formylation of 2-fluorotoluene followed by a cyanation step.

-

Synthesis via Halogen Exchange: Conversion of 4-chloro-2-fluorobenzaldehyde to the corresponding fluoride, followed by cyanation.

The following sections provide a detailed examination of these methodologies, including experimental protocols and quantitative data.

Comparative Analysis of Synthesis Methods

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key quantitative data for the primary methods discussed in this guide.

| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Bromination-Oxidation | 3-Fluoro-4-methylbenzonitrile | NBS, AIBN, DMSO | 4-6 hours | 80-90°C | ~85% | >97% | High purity of intermediate | Use of brominating agents |

| Palladium-Catalyzed Cyanation | 4-Bromo-2-fluorobenzaldehyde | K₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃ | 3-5 hours | 120°C | 83-96% | High | Use of non-toxic cyanide source, high yield | Requires palladium catalyst |

| Vilsmeier-Haack & Cyanation | 2-Fluorotoluene | POCl₃, DMF, CuCN | 8-12 hours | Reflux (140°C) | 65-70% | Moderate | Direct formylation and cyanation | Harsh reaction conditions, moderate yield |

| Halogen Exchange & Cyanation | 4-Chloro-2-fluorobenzaldehyde | KF, DMF, CuCN | 10-15 hours | 150°C | ~70% | Moderate | Avoids bromination | High temperatures required |

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental procedures for the key synthesis methods.

Synthesis from 3-Fluoro-4-methylbenzonitrile via Bromination and Oxidation

This method proceeds in two main steps: the radical bromination of the methyl group of 3-fluoro-4-methylbenzonitrile to form 4-(bromomethyl)-3-fluorobenzonitrile, followed by the Kornblum oxidation of the resulting benzyl bromide to the desired aldehyde.

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

-

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Dichloromethane or Carbon Tetrachloride (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in the chosen solvent.

-

Add N-Bromosuccinimide (1.0-1.18 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq).

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(bromomethyl)-3-fluorobenzonitrile as a crude product, which can be purified by recrystallization.

-

Step 2: Kornblum Oxidation to 4-Cyano-2-fluorobenzaldehyde

-

Materials:

-

4-(Bromomethyl)-3-fluorobenzonitrile

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate

-

Water

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in DMSO.

-

Add sodium bicarbonate (2.0 eq).

-

Heat the mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-cyano-2-fluorobenzaldehyde.

-

Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorobenzaldehyde

This method utilizes a palladium catalyst and a non-toxic cyanide source, potassium hexacyanoferrate(II), to convert 4-bromo-2-fluorobenzaldehyde into the desired product.

-

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylacetamide (DMAC) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

To a reaction vessel, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.2-0.5 eq), palladium(II) acetate (0.1-1 mol%), and sodium carbonate (2.0 eq).

-

Add the solvent (DMAC or DMF).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 120°C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC or GC.[1][2]

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-cyano-2-fluorobenzaldehyde.[3]

-

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.

Caption: Synthesis from 3-Fluoro-4-methylbenzonitrile.

Caption: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorobenzaldehyde.

Caption: Synthesis via Vilsmeier-Haack Reaction.

Conclusion

The synthesis of 4-Cyano-2-fluorobenzaldehyde can be achieved through several viable routes, each with distinct characteristics. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The palladium-catalyzed cyanation of 4-bromo-2-fluorobenzaldehyde offers a high-yield and environmentally conscious option due to the use of a non-toxic cyanide source.[1][2] The bromination-oxidation sequence starting from 3-fluoro-4-methylbenzonitrile is also an effective method that produces a high-purity intermediate. The Vilsmeier-Haack and halogen exchange routes, while effective, generally involve harsher conditions and may result in lower overall yields.[4] This guide provides the necessary technical details to enable researchers to confidently select and execute the most appropriate synthesis for their research and development needs.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Buy 4-Cyano-2-fluorobenzaldehyde | 105942-10-7 [smolecule.com]

Technical Guide: Physicochemical Properties of 4-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic methodologies related to 4-Cyano-2-fluorobenzaldehyde. This versatile aromatic aldehyde, incorporating strategically placed cyano and fluoro groups, serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Properties

4-Cyano-2-fluorobenzaldehyde is a solid at room temperature, characterized by its distinct functional groups which impart unique reactivity. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the electrophilicity of the aldehyde's carbonyl carbon.

| Property | Value |

| CAS Number | 105942-10-7 |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| IUPAC Name | 3-Fluoro-4-formylbenzonitrile |

| Appearance | Light brown to yellow crystalline solid |

| Melting Point | 73.2-75 °C[1] |

| Boiling Point | 275.8 ± 25.0 °C (Predicted)[1] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted)[1] |

| SMILES | C1=CC(=C(C=C1C#N)F)C=O |

| InChI | InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H |

| InChI Key | QXHUSGWCFSXQMF-UHFFFAOYSA-N |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[1] |

Spectral Data Analysis

Experimental spectral data for 4-Cyano-2-fluorobenzaldehyde is not widely available in public databases. The following analysis is based on predicted values derived from its structure and comparison with analogous compounds.

FT-IR Spectroscopy (Predicted) The infrared spectrum is expected to show characteristic peaks for its key functional groups:

-

C≡N Stretch: A sharp, strong absorption band between 2240-2220 cm⁻¹, characteristic of an aromatic nitrile.[2]

-

C=O Stretch: A strong, sharp peak in the range of 1710-1685 cm⁻¹, typical for an aromatic aldehyde conjugated with electron- withdrawing groups.[3]

-

C-H Stretch (Aldehyde): A distinctive medium-intensity peak around 2720 cm⁻¹ and often another near 2830 cm⁻¹.[3]

-

C-F Stretch: A strong absorption in the 1300-1150 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks observed between 3100-3000 cm⁻¹.[2]

-

Aromatic C-C Stretch: Ring stretching modes will appear as sharp peaks in the 1600-1400 cm⁻¹ region.[2]

NMR Spectroscopy (Predicted)

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, likely between δ 9.9-10.5 ppm.

-

Aromatic Protons: The three protons on the aromatic ring will appear in the δ 7.5-8.5 ppm region. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): Expected around δ 185-195 ppm.

-

Nitrile Carbon (-CN): Typically appears in the δ 110-120 ppm range.[4]

-

Aromatic Carbons: Six distinct signals are expected in the δ 115-170 ppm region. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).

-

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 149.

-

Key Fragmentation Patterns:

-

[M-1]⁺: Loss of the aldehydic hydrogen radical (m/z = 148).

-

[M-29]⁺: Loss of the formyl radical (-CHO) (m/z = 120).

-

Experimental Protocols & Reactivity

4-Cyano-2-fluorobenzaldehyde is a versatile intermediate that participates in a wide array of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures.[5]

Synthesis Workflow

An established industrial synthesis route begins with 4-fluoro-2-methylbenzonitrile, which undergoes radical bromination followed by a Kornblum oxidation.

Key Chemical Reactions

The aldehyde functional group is susceptible to a variety of transformations, providing access to a wide range of derivatives.

Protocol 1: Reduction to 4-Cyano-2-fluorobenzyl Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol using sodium borohydride.

-

Materials:

-

4-Cyano-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

1N Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates

-

-

Procedure:

-

Dissolve 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) in THF or MeOH (approx. 10 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2-1.5 eq.) to the stirred solution in portions, ensuring the temperature remains below 10 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.[6]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1N HCl or saturated aq. NH₄Cl until gas evolution ceases.[6]

-

Stir the mixture for 15-30 minutes. If a precipitate forms, it can be removed by filtration.

-

Extract the aqueous mixture with DCM or EtOAc (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl alcohol, which can be purified further by column chromatography or recrystallization if necessary.

-

Protocol 2: Reductive Amination with a Primary Amine

This one-pot protocol describes the synthesis of a secondary amine via the formation of an imine intermediate, followed by in-situ reduction.

-

Materials:

-

4-Cyano-2-fluorobenzaldehyde

-

Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq.)

-

Sodium borohydride (NaBH₄) (1.5-2.5 eq.)

-

Tetrahydrofuran (THF)

-

Silica gel (catalytic amount)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq.) in THF (5 mL per 2 mmol of aldehyde).[7]

-

Add 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) to the solution and stir at room temperature for 15-30 minutes to facilitate imine formation.[7]

-

To this mixture, add sodium borohydride (2.5 eq.) and a catalytic amount of silica gel (e.g., 200 mg per 2 mmol of aldehyde).[7]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde and imine intermediate. The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding deionized water (10 mL).[7]

-

Extract the mixture with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.[7]

-

Protocol 3: Wittig Reaction to Form a Substituted Alkene

This protocol details the synthesis of a stilbene-like derivative using a phosphorus ylide generated from a phosphonium salt. This example uses a two-phase system which is experimentally convenient.

-

Materials:

-

4-Cyano-2-fluorobenzaldehyde

-

Benzyltriphenylphosphonium chloride (1.2 eq.)

-

Dichloromethane (CH₂Cl₂)

-

50% Sodium hydroxide (NaOH) aqueous solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask or reaction tube, add 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) and benzyltriphenylphosphonium chloride (1.2 eq.).[8]

-

Add dichloromethane and stir the mixture vigorously to dissolve the solids.

-

Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred biphasic mixture. A color change often indicates the formation of the ylide.

-

Continue to stir vigorously at room temperature for 1-3 hours, or until TLC analysis indicates completion of the reaction.

-

Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and water if necessary.

-

Separate the organic layer. Wash the organic phase sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[8]

-

The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography or recrystallization.[8]

-

Protocol 4: Oxidation to 4-Cyano-2-fluorobenzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate (KMnO₄).

-

Materials:

-

4-Cyano-2-fluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone or a mixture of t-Butanol and water

-

Sodium bisulfite (NaHSO₃) or Oxalic acid

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

Dissolve 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) in acetone or a t-butanol/water mixture in a flask equipped with a magnetic stirrer.

-

Prepare a solution of potassium permanganate (approx. 1.0-1.2 eq.) in water.

-

Slowly add the KMnO₄ solution to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

-

Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.

-

If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Cyano-2-fluorobenzoic acid.[9] Recrystallization can be performed for further purification.

-

References

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Cyano-2-fluorobenzaldehyde

This technical guide provides a comprehensive overview of 4-Cyano-2-fluorobenzaldehyde, a key intermediate in various fields of chemical synthesis. This document outlines its molecular structure, chemical properties, synthesis pathways, and significant applications, with a focus on its role in pharmaceutical and materials science research.

Molecular Structure and Identification

4-Cyano-2-fluorobenzaldehyde is an aromatic compound characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde structure.[1] This unique combination of functional groups imparts distinct electronic properties and reactivity to the molecule.[1]

CAS Number: 105942-10-7[1][2][3][4][5][6][7]

Molecular Formula: C₈H₄FNO[1][2][4][5][6]

Molecular Weight: 149.12 g/mol [1][2][4][5]

IUPAC Name: 3-fluoro-4-formylbenzonitrile[1][4]

SMILES: C1=CC(=C(C=C1C#N)F)C=O[1]

InChI Key: QXHUSGWCFSXQMF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of 4-Cyano-2-fluorobenzaldehyde are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 73.2-75 °C | [5] |

| Boiling Point | 275.8 ± 25.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 121.0 ± 23.2 °C | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Synthesis and Experimental Protocols

The industrial synthesis of 4-Cyano-2-fluorobenzaldehyde often involves multi-step processes starting from fluorinated benzonitrile precursors. While specific protocols are often proprietary, a general and common synthetic route is outlined below.

General Synthesis Pathway

A prevalent method for the industrial production of 4-Cyano-2-fluorobenzaldehyde begins with 4-fluoro-2-methylbenzonitrile. This precursor undergoes bromination at the methyl group, followed by hydrolysis to yield the final aldehyde product.

Caption: General industrial synthesis route for 4-Cyano-2-fluorobenzaldehyde.

Experimental Methodologies

1. Bromination of 4-fluoro-2-methylbenzonitrile:

-

Reagents: N-bromosuccinimide (NBS) is used as the brominating agent.

-

Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) is typically required.[1]

-

Process: The reaction involves the radical bromination of the methyl group on the 4-fluoro-2-methylbenzonitrile starting material.

2. Kornblum Oxidation:

-

Reactant: The resulting 4-cyano-2-fluorobenzyl bromide is then hydrolyzed.

-

Oxidizing Agent and Solvent: Dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidizing agent in this step.[1]

-

Outcome: This oxidation converts the benzyl bromide into the desired 4-Cyano-2-fluorobenzaldehyde.

Chemical Reactivity and Applications

4-Cyano-2-fluorobenzaldehyde is a versatile bifunctional building block in organic synthesis.[4] Its aldehyde and cyano groups, attached to a fluorinated aromatic ring, allow for selective and sequential chemical transformations.[4]

The aldehyde group is susceptible to nucleophilic attack and can participate in various reactions, including:

-

Reductions

-

Oxidations

-

Carbon-carbon bond-forming reactions (e.g., Aldol, Wittig, and Grignard reactions)[4]

The cyano group can undergo:

-

Hydrolysis to form a carboxylic acid

-

Reduction to an amine

-

Cycloaddition reactions to form heterocyclic systems[4]

The fluorine atom at the 2-position influences the reactivity of both functional groups through its electron-withdrawing inductive effect and can also be a site for nucleophilic aromatic substitution under specific conditions.[4]

Caption: Applications of 4-Cyano-2-fluorobenzaldehyde as a versatile building block.

Key Application Areas:

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of biologically active compounds and potential drug candidates.[1] The presence of both fluorine and a nitrile group offers a unique combination of electronic properties that can be leveraged in drug design.[4]

-

Agrochemicals: The reactive functional groups of this compound make it useful in the development of new pesticides and herbicides.[1]

-

Material Science: Its distinct properties are valuable for creating new materials with specific electronic or optical characteristics.[1]

-

Organic Synthesis: It serves as a fundamental building block for the creation of more complex molecules.[1]

Safety and Handling

4-Cyano-2-fluorobenzaldehyde is a combustible material and is harmful if swallowed.[8] It is also known to cause serious eye irritation.[8] Proper safety precautions must be taken during its handling and storage.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10]

-

Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.[8]

This compound is also toxic to aquatic life with long-lasting effects, and therefore, it should not be flushed into surface water or the sanitary sewer system.[8]

References

- 1. Buy 4-Cyano-2-fluorobenzaldehyde | 105942-10-7 [smolecule.com]

- 2. 4-CYANO-2-FLUOROBENZALDEHYDE | VSNCHEM [vsnchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Cyano-2-fluorobenzaldehyde | 105942-10-7 | Benchchem [benchchem.com]

- 5. 105942-10-7 CAS MSDS (4-CYANO-2-FLUOROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Cyano-2-Fluorobenzaldehyde, CasNo.105942-10-7 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

Spectroscopic Profile of 4-Cyano-2-fluorobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyano-2-fluorobenzaldehyde, a key intermediate in pharmaceutical and materials science research. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption frequencies for IR spectroscopy. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Cyano-2-fluorobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.3 | Singlet | - | Aldehyde proton (CHO) |

| ~7.9-8.1 | Multiplet | - | Aromatic protons |

| ~7.7-7.9 | Multiplet | - | Aromatic protons |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Cyano-2-fluorobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~188-192 | Aldehyde carbon (C=O) |

| ~160-165 (d) | Carbon attached to Fluorine (C-F) |

| ~130-140 | Aromatic carbons |

| ~115-125 | Aromatic carbons |

| ~115 (d) | Cyano carbon (C≡N) |

| ~110-115 | Aromatic carbon |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Frequencies for 4-Cyano-2-fluorobenzaldehyde

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850 & ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~2240-2220 | Strong | Cyano (C≡N) stretch |

| ~1710-1690 | Strong | Aldehyde C=O stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretches |

| ~1250-1150 | Strong | C-F stretch |

Sample Preparation: KBr pellet or as a thin film.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of 4-Cyano-2-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials and Equipment:

-

4-Cyano-2-fluorobenzaldehyde sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Cyano-2-fluorobenzaldehyde for ¹H NMR, and 20-25 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

4-Cyano-2-fluorobenzaldehyde sample

-

Potassium bromide (KBr), spectroscopy grade

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Pellet press

-

Sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of 4-Cyano-2-fluorobenzaldehyde and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C≡N, C-F, aromatic C-H).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of 4-Cyano-2-fluorobenzaldehyde.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-fluorobenzaldehyde is a key bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the interplay of a carbonyl group, a cyano moiety, and a fluorine atom on an aromatic scaffold, define its reactivity. This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 4-Cyano-2-fluorobenzaldehyde, supported by spectroscopic data from analogous compounds, and outlines experimental and computational protocols for a thorough reactivity assessment.

Introduction

4-Cyano-2-fluorobenzaldehyde, with the molecular formula C₈H₄FNO, is a versatile intermediate in organic synthesis. The strategic placement of an aldehyde, a cyano group, and a fluorine atom on the benzene ring creates a molecule with multiple reactive centers, allowing for selective and diverse chemical transformations. The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. This reactivity is further modulated by the strong electron-withdrawing effects of both the cyano group and the fluorine atom, which enhance the electrophilicity of the carbonyl carbon. The cyano group itself can act as a nucleophile or undergo transformations such as hydrolysis or reduction. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions.[1] A comprehensive understanding of the electrophilic and nucleophilic sites of this molecule is crucial for its effective utilization in the synthesis of complex molecular architectures.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 4-Cyano-2-fluorobenzaldehyde is dictated by the electronic effects of its functional groups. Both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing through inductive effects, and the cyano group also exhibits a powerful electron-withdrawing resonance effect. These effects have a profound impact on the electron distribution within the aromatic ring and the reactivity of the aldehyde group.

Primary Electrophilic Sites:

-

Aldehyde Carbonyl Carbon: This is the most prominent electrophilic center in the molecule. The electronegative oxygen atom polarizes the C=O bond, rendering the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. The electron-withdrawing cyano and fluoro substituents further enhance this electrophilicity by delocalizing electron density away from the aldehyde group.

-

Aromatic Ring Carbons: The carbons of the aromatic ring, particularly those ortho and para to the electron-withdrawing groups, are also electrophilic in nature and can be attacked by strong nucleophiles in nucleophilic aromatic substitution reactions. The carbon atom bonded to the fluorine is a key site for such reactions.

Primary Nucleophilic Sites:

-

Aldehyde Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center, capable of reacting with strong electrophiles, such as protons in acidic media.

-

Cyano Group Nitrogen: The lone pair of electrons on the nitrogen atom of the cyano group imparts nucleophilic character, allowing it to participate in reactions with electrophiles.

-

Pi System of the Aromatic Ring: While the ring is generally electron-deficient, the π-electron system can still exhibit nucleophilic character in certain reactions, such as electrophilic aromatic substitution, although this is significantly disfavored due to the deactivating nature of the substituents.

Data Presentation: Spectroscopic and Computational Analysis (Comparative)

Due to the limited availability of specific experimental data for 4-Cyano-2-fluorobenzaldehyde, the following tables present a comparative analysis of spectroscopic data from structurally related compounds. This information allows for informed estimations of the expected spectral characteristics of the target molecule.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon Position | 4-Fluorobenzaldehyde[2] | 2-Fluorobenzaldehyde | 4-Cyanobenzaldehyde[2] | Expected 4-Cyano-2-fluorobenzaldehyde |

| C=O | 190.5 | ~190 | 191.5 | ~189-192 |

| C1 (C-CHO) | 132.2 | ~125 | 139.9 | ~130-135 |

| C2 (C-F) | 132.8 (d, J=9.7 Hz) | 163.5 (d, J=255 Hz) | - | ~160-165 (d) |

| C3 | 116.4 (d, J=22.3 Hz) | ~118 (d) | 130.1 | ~115-120 (d) |

| C4 (C-CN) | 166.5 (d, J=256.7 Hz) | - | 118.2 | ~115-120 |

| C5 | 116.4 (d, J=22.3 Hz) | ~137 | 132.9 | ~135-140 |

| C6 | 132.8 (d, J=9.7 Hz) | ~129 | 130.1 | ~130-135 |

| CN | - | - | 117.7 | ~115-118 |

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Proton Position | 4-Fluorobenzaldehyde[2] | 2-Fluorobenzaldehyde | 4-Cyanobenzaldehyde[3] | Expected 4-Cyano-2-fluorobenzaldehyde |

| CHO | 9.97 (s) | 10.39 (s) | 10.11 (s) | ~10.0-10.4 (s) |

| H3 | 7.21 (t) | 7.32 (t) | 7.87 (d) | ~7.5-7.7 (m) |

| H5 | 7.91 (m) | 7.95 (t) | 8.02 (d) | ~8.0-8.2 (m) |

| H6 | - | 7.67 (q) | - | ~7.8-8.0 (m) |

Table 3: Comparative FT-IR Stretching Frequencies (cm⁻¹)

| Functional Group | 4-Fluorobenzaldehyde[4] | 3-Cyano-4-fluorobenzaldehyde[5] | 4-Cyanobenzaldehyde | Expected 4-Cyano-2-fluorobenzaldehyde |

| C=O Stretch | ~1705 | ~1700 | ~1703 | ~1700-1710 |

| C≡N Stretch | - | ~2230 | ~2229 | ~2230-2240 |

| C-F Stretch | ~1200 | ~1250 | - | ~1200-1260 |

| Aromatic C-H Stretch | ~3070 | ~3080 | ~3070 | ~3070-3090 |

| Aldehyde C-H Stretch | ~2860, ~2760 | ~2870, ~2770 | ~2860, ~2760 | ~2860-2880, ~2760-2780 |

Mandatory Visualizations

References

4-Cyano-2-fluorobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde, a trifunctional aromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, a versatile cyano group, and a fluorine atom that modulates electronic properties and metabolic stability, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 4-Cyano-2-fluorobenzaldehyde, detailed experimental protocols for its key reactions, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties

4-Cyano-2-fluorobenzaldehyde is a solid at room temperature with a molecular formula of C₈H₄FNO and a molecular weight of 149.12 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical and Spectroscopic Properties of 4-Cyano-2-fluorobenzaldehyde

| Property | Value |

| CAS Number | 105942-10-7[1] |

| Molecular Formula | C₈H₄FNO[1] |

| Molecular Weight | 149.12 g/mol [1] |

| Appearance | Solid |

| Purity | ≥98% |

| Storage | 2-8°C under an inert atmosphere |

Spectroscopic Data:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons, with coupling patterns influenced by the fluorine and cyano substituents.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the cyano carbon, and the aromatic carbons, with the C-F coupling being a notable feature.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, the cyano C≡N stretch, and the C-F bond.

Key Synthetic Transformations

The reactivity of 4-Cyano-2-fluorobenzaldehyde is dictated by its three functional groups, allowing for a wide range of chemical transformations. This section provides detailed experimental protocols for three fundamental reactions: Knoevenagel condensation, reductive amination, and oxidation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes the reactivity of the aldehyde group with active methylene compounds. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

-

Reactants: 4-Cyano-2-fluorobenzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.05 eq), Piperidine (0.1 eq), Absolute Ethanol.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-Cyano-2-fluorobenzaldehyde, ethyl cyanoacetate, and absolute ethanol.[2]

-

Add a catalytic amount of piperidine to the mixture.[2]

-

Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Table 2: Quantitative Data for Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |

| 4-Cyano-2-fluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 3-6 h | High |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | 40 min | 97%[2] |

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination with a Secondary Amine (e.g., Morpholine)

-

Reactants: 4-Cyano-2-fluorobenzaldehyde (1.0 eq), Morpholine (1.2 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask, dissolve 4-Cyano-2-fluorobenzaldehyde and morpholine in dichloromethane.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Oxidation to Carboxylic Acid

The aldehyde functionality of 4-Cyano-2-fluorobenzaldehyde can be readily oxidized to a carboxylic acid, providing another key intermediate for further synthetic elaborations.

Experimental Protocol: Oxidation using Potassium Permanganate

-

Reactants: 4-Cyano-2-fluorobenzaldehyde (1.0 eq), Potassium Permanganate (KMnO₄) (2.0 eq), Acetone, Water.

-

Procedure:

-

Dissolve 4-Cyano-2-fluorobenzaldehyde in acetone in a round-bottom flask and cool the solution in an ice bath.

-

In a separate flask, dissolve potassium permanganate in water.

-

Slowly add the aqueous potassium permanganate solution to the stirred solution of the aldehyde, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Application in the Synthesis of Kinase Inhibitors

4-Cyano-2-fluorobenzaldehyde is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and inflammatory diseases. The cyano and fluoro-substituted phenyl ring is a common motif in many potent and selective kinase inhibitors.

JAK-STAT Signaling Pathway and Tofacitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Tofacitinib is a JAK inhibitor that is approved for the treatment of rheumatoid arthritis. While a direct synthesis of Tofacitinib from 4-Cyano-2-fluorobenzaldehyde is not the primary industrial route, the structural motifs present in this building block are relevant to the synthesis of related JAK inhibitors.

Below is a conceptual workflow illustrating how 4-Cyano-2-fluorobenzaldehyde could be utilized in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold in many kinase inhibitors.

References

The Strategic Role of 4-Cyano-2-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group, a strategically positioned cyano moiety, and a fluorine atom on the aromatic ring, offers a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the electronic properties of the benzaldehyde ring, impacting the reactivity of the aldehyde and providing opportunities for specific molecular interactions with biological targets. This technical guide provides an in-depth exploration of the potential applications of 4-Cyano-2-fluorobenzaldehyde in medicinal chemistry, with a focus on its role in the synthesis of targeted therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

4-Cyano-2-fluorobenzaldehyde as a Versatile Synthetic Intermediate

The strategic arrangement of the aldehyde, cyano, and fluoro functionalities on the benzene ring makes 4-Cyano-2-fluorobenzaldehyde a versatile precursor for a variety of chemical transformations. The aldehyde group readily participates in reactions such as Knoevenagel condensations, reductive aminations, and Wittig reactions, allowing for the construction of complex molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. Furthermore, the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. While a direct synthesis of a marketed PARP inhibitor from 4-Cyano-2-fluorobenzaldehyde is not prominently documented, its isomer, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the blockbuster drug Olaparib. The similar reactivity profile of 4-Cyano-2-fluorobenzaldehyde suggests its high potential in the synthesis of novel PARP inhibitors.

The mechanism of action of PARP inhibitors involves the concept of synthetic lethality. In normal cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role. If the BER pathway is inhibited by a PARP inhibitor, these single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP-1 in these cells leads to an accumulation of unrepaired double-strand breaks, ultimately resulting in cell death.

PARP-1 Signaling Pathway in DNA Repair

Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.

Synthesis of an Olaparib Analogue from 2-Fluoro-5-formylbenzonitrile

The following is a representative protocol for the synthesis of an Olaparib analogue, demonstrating a potential synthetic route that could be adapted for 4-Cyano-2-fluorobenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-((3-oxo-2-benzofuran-1-ylidene)methyl)benzonitrile To a mixture of dimethyl (3-oxo-1,3-dihydro-isobenzofuran-1-yl)-phosphonate (4.3 g, 17.8 mmol) and 2-fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol) in anhydrous THF (40 mL) is added triethylamine (1.8 mL, 13 mmol) dropwise over 30 minutes, while maintaining the temperature below 15 °C. The reaction mixture is then slowly warmed to room temperature and monitored by TLC. Upon completion, the solvent is removed in vacuo.

Step 2: Synthesis of 2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic Acid To a stirred suspension of the product from Step 1 (2.1 g, 8.0 mmol) in water (20 mL) is added aqueous NaOH (10 mol/L, 3.5 mL), and the mixture is heated to 90 °C for 1 hour. The reaction is then cooled to 70 °C, and hydrazine hydrate (5.4 mL, 94.0 mmol) is added. The mixture is stirred for 18 hours at 70 °C. After cooling to ambient temperature, the mixture is acidified with HCl (4 mol/L) to a pH of 4. The resulting suspension is filtered, washed with diethyl ether, and dried to yield the product.

Step 3: Synthesis of the Olaparib Analogue The product from Step 2 is then coupled with the desired piperazine derivative using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) to afford the final Olaparib analogue.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies used in the treatment of cancer and other diseases. The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, and 4-Cyano-2-fluorobenzaldehyde can serve as a key starting material for the synthesis of various quinazoline derivatives.

Synthesis of 2,4-Disubstituted Quinazoline Derivatives

A general approach to synthesizing 2,4-disubstituted quinazolines, which are potent kinase inhibitors, can be envisioned starting from 4-Cyano-2-fluorobenzaldehyde.

Experimental Workflow:

Caption: General workflow for the synthesis of kinase inhibitors.

Quantitative Data for Bioactive Derivatives

| Reaction Type | Reagents and Conditions | Typical Yield (%) | Target Kinase | Representative IC50 (nM) |

| Knoevenagel Condensation | Malononitrile, piperidine, ethanol, reflux | 85-95 | - | - |

| Reductive Amination | Amine, NaBH(OAc)3, DCE, rt | 70-90 | - | - |

| Quinazoline Synthesis | 2-Aminobenzonitrile, catalyst, solvent, heat | 60-80 | EGFR | 10-100 |

| Quinazoline Synthesis | 2-Aminobenzamide, polyphosphoric acid, heat | 50-70 | VEGFR-2 | 5-50 |

Conclusion

4-Cyano-2-fluorobenzaldehyde is a highly promising and versatile building block for the synthesis of novel therapeutic agents in medicinal chemistry. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures with the potential to modulate key biological targets. The demonstrated utility of its isomer in the synthesis of the PARP inhibitor Olaparib, coupled with the established importance of the quinazoline scaffold in kinase inhibitor design, strongly suggests that 4-Cyano-2-fluorobenzaldehyde will continue to be a valuable tool for drug discovery and development professionals. Further exploration of its synthetic applications is warranted to unlock its full potential in generating the next generation of targeted therapies.

The Advent and Advancement of Fluorinated Benzaldehydes: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Historical Development of Fluorinated Benzaldehydes for Researchers, Scientists, and Drug Development Professionals.

Introduction

Fluorinated benzaldehydes are a class of aromatic aldehydes that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold imparts unique physicochemical properties, including altered reactivity, increased metabolic stability, and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of fluorinated benzaldehydes, detailing the evolution of their synthesis and key experimental methodologies.

Historical Perspective and Discovery

The journey of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. While early work on organofluorine compounds dates back to the 19th century, the systematic investigation and synthesis of fluorinated benzaldehydes began in the early to mid-20th century. A pivotal moment in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborate salts.[1] This reaction was a significant improvement over earlier, more hazardous direct fluorination methods and opened the door for the synthesis of a wide array of fluoroaromatic compounds, including the precursors to fluorinated benzaldehydes.

Evolution of Synthetic Methodologies

The synthesis of fluorinated benzaldehydes has evolved considerably over the decades, with the development of more efficient, selective, and scalable methods. The primary synthetic strategies can be categorized as follows:

-

Introduction of the Aldehyde Group onto a Fluorinated Benzene Ring:

-

Gattermann-Koch and Related Formylations: The Gattermann-Koch reaction, a classic method for formylating aromatic compounds, involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. While its application to fluorinated benzenes was initially limited, modifications have allowed for the synthesis of fluorinated benzaldehydes. For instance, 4-fluorobenzaldehyde can be produced by heating a mixture of fluorobenzene and a strong Lewis acid with a hydrogen halide under a carbon monoxide atmosphere.[2][3]

-

Grignard and Organolithium Reactions: The reaction of a fluorophenyl Grignard or organolithium reagent with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, is a versatile method for introducing the aldehyde functionality.[4]

-

-

Modification of a Pre-existing Group on a Fluorinated Benzene Ring:

-

Oxidation of Fluorotoluenes and Fluorobenzyl Alcohols: The side-chain oxidation of fluorotoluenes to the corresponding benzaldehydes is a common industrial method.[5][6] This transformation can be achieved using various oxidizing agents, and it is often possible to stop the oxidation at the aldehyde stage with suitable reagents. The oxidation of fluorobenzyl alcohols also provides a high-yielding route to fluorinated benzaldehydes.[7]

-

Reduction of Fluorobenzonitriles and Fluorobenzoyl Chlorides: The Stephen reduction of fluorobenzonitriles using tin(II) chloride and hydrochloric acid offers a direct route to fluorinated benzaldehydes. Alternatively, the Rosenmund reduction of fluorobenzoyl chlorides, involving catalytic hydrogenation over a poisoned palladium catalyst, can be employed.[8]

-

-

Halogen Exchange (Halex) Fluorination:

-

This method involves the displacement of a chlorine or bromine atom on a halogenated benzaldehyde with fluoride, typically using an alkali metal fluoride like potassium fluoride.[7][9] The reaction is often facilitated by the use of a high-boiling polar aprotic solvent and a phase-transfer catalyst.[9][10] This has become an important industrial method due to the availability of chlorinated precursors.

-

The logical progression of these synthetic strategies can be visualized as an evolution from harsh, less selective methods to more refined and versatile techniques.

Caption: Evolution of synthetic strategies for fluorinated benzaldehydes.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various fluorinated benzaldehydes using different methodologies.

Table 1: Synthesis of Monofluorobenzaldehydes

| Target Compound | Starting Material | Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluorobenzaldehyde | 2-Fluorotoluene | Side-chain chlorination and hydrolysis | Cl₂, H₂O | - | - | - | ~80 | [6] |

| 2-Fluorobenzaldehyde | 2-Fluorobenzyl alcohol | Oxidation | 4-hydroxypyridinium chlorochromate functionalized silica gel | Diethyl ether | RT | - | - | [7] |

| 3-Fluorobenzaldehyde | m-Fluorotoluene | Continuous oxidation | Metal complex, Na salt, H₂O₂ | Carboxylic acid | - | - | - | |

| 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde | Halogen Exchange | KF, Tetrabutylammonium chloride | Sulfolane, Toluene | - | - | High | [8] |

| 4-Fluorobenzaldehyde | 4-Fluorotoluene | Chlorination and hydrolysis | Cl₂, FeCl₃, ZnCl₂ | - | 100-150 | - | >77 | [6] |

Table 2: Synthesis of Difluorobenzaldehydes

| Target Compound | Starting Material | Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Difluorobenzaldehyde | 1,2-Difluorobenzene | Formylation | n-BuLi, DMF | THF | -65 | 1-2.5 | - | [4] |

| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | Halogen Exchange | KF, Tetrabutylammonium chloride | Sulfolane, Toluene | - | - | - | [8] |

| 2,5-Difluorobenzaldehyde | 4-Amino-3-bromo-2,5-difluorobenzaldehyde | Deamination | NaNO₂, H₃PO₂ | Acetic acid | 15-20 | 1 | 80 | [11] |

| 2,6-Difluorobenzaldehyde | 1,3-Difluorobenzene | Lithiation and Formylation | n-BuLi, N-methylformanilide | THF | -50 | 3 | 58 | [5] |

| 3,4-Difluorobenzaldehyde | 1,2-Difluorobenzene | Formylation | Dichloromethyl methyl ether, AlCl₃ | Methylene chloride | 0-RT | 0.25 | - | [1] |

| 3,5-Difluorobenzaldehyde | 3,5-Difluorobromobenzene | Grignard Reaction | Mg, DMF | THF | RT | 1 | - | [4] |

Table 3: Synthesis of Trifluoromethylbenzaldehydes

| Target Compound | Starting Material | Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-(Trifluoromethyl)benzaldehyde | 2-(Trifluoromethyl)dichlorotoluene | Hydrolysis | C₁-C₄ fatty acid and salt | Water | 150-190 | - | - | [10] |

| 3-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzyl alcohol | Oxidation | TEMPO, K₂CO₃, NaOCl | Ethyl acetate | 0-10 | 5 | - | [12] |

| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzonitrile | Reduction | Ni/Al alloy, H₂ | 75% aq. Formic acid | 80 | 16 | 87.9 | [2] |

| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzoyl chloride | Rosenmund Reduction | Pd/C | Toluene | 90 | 4 | 83 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated benzaldehydes.

Protocol 1: Synthesis of 2,6-Difluorobenzaldehyde via Lithiation and Formylation [5]

-

Materials: 1,3-Difluorobenzene, Tetrahydrofuran (THF), n-Butyl lithium (n-BuLi) in hexane, N-methylformanilide, 1N Sulfuric acid, Ether, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1,3-difluorobenzene (25 g, 0.22 mol) in 150 ml of THF in a reaction flask and cool to -50 °C.

-

Add n-butyl lithium (99 ml of 2.3M in hexane, 0.228 mol) dropwise over 20 minutes, maintaining the temperature at -50 °C.

-

Stir the mixture at -50 °C for 1.5 hours.

-

Add a solution of N-methylformanilide (29.7 g, 0.22 mol) in 50 ml of THF dropwise over 20 minutes at -50 °C.

-

Stir for an additional 1.5 hours at -50 °C.

-

Pour the reaction mixture slowly into 1 liter of cold 1N sulfuric acid.

-

Extract the aqueous layer with three portions of ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to an oil.

-

Purify the oil by distillation to yield 2,6-difluorobenzaldehyde (18.2 g, 58% yield; b.p. 72-74 °C/12 mm).

-

Caption: Workflow for the synthesis of 2,6-difluorobenzaldehyde.

Protocol 2: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange [8]

-

Materials: 4-Chlorobenzaldehyde, Potassium fluoride (KF), Tetrabutylammonium chloride, Sulfolane, Toluene.

-

Procedure:

-

In a reaction vessel equipped for azeotropic distillation, charge sulfolane and toluene. Heat to remove water and toluene.

-

Under a nitrogen atmosphere, add anhydrous potassium fluoride, tetrabutylammonium chloride, and 4-chlorobenzaldehyde to the reactor.

-

Heat the reaction mixture to the desired temperature (e.g., 210-230 °C) and stir vigorously.

-

Monitor the progress of the reaction by gas chromatography.

-

Upon completion, cool the reaction mixture.

-

Distill the product under vacuum to isolate 4-fluorobenzaldehyde.

-

Caption: Workflow for the synthesis of 4-fluorobenzaldehyde via Halex.

Physicochemical and Spectroscopic Properties

The position and number of fluorine substituents significantly influence the physicochemical and spectroscopic properties of fluorinated benzaldehydes.

Table 4: Physicochemical Properties of Selected Fluorinated Benzaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 175 | -44.5 | 1.18 |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 173 | -10 | 1.174 |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 181 | - | 1.175 |

| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 65-66/17 mmHg | 2-3 | 1.299 |

| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 82-84/15 mmHg | 15-17 | 1.317 |

| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 64/12 torr | 1-2 | 1.275 |

Spectroscopic Characterization:

-

¹H NMR: The aldehyde proton typically appears as a singlet in the range of δ 9.8-10.5 ppm. The aromatic protons exhibit complex splitting patterns due to coupling with both other protons and the fluorine atoms.

-

¹³C NMR: The carbonyl carbon resonates at approximately δ 188-195 ppm. The aromatic carbons show characteristic splitting patterns and chemical shifts influenced by the position of the fluorine substituents.

-

¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The chemical shifts are sensitive to the electronic environment of the fluorine atom. For monofluorobenzaldehydes, the ¹⁹F chemical shift is typically in the range of -100 to -120 ppm (relative to CFCl₃).

-

IR Spectroscopy: A strong absorption band for the C=O stretch is observed around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and C-F stretching vibrations appear in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) is typically observed. Common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[14]

Conclusion

The discovery and synthesis of fluorinated benzaldehydes have been driven by their increasing importance as versatile building blocks in various scientific disciplines. From the early breakthroughs like the Balz-Schiemann reaction to modern, highly efficient methods such as halogen exchange and palladium-catalyzed reactions, the synthetic toolbox for accessing these valuable compounds has expanded significantly. This guide has provided a historical overview, a comparative analysis of synthetic methodologies with quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers and professionals in the field. The continued development of novel synthetic routes and applications of fluorinated benzaldehydes will undoubtedly contribute to future innovations in drug discovery, agrochemicals, and materials science.

References

- 1. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

- 2. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]

- 7. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 8. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

electronic effects of substituents in 4-Cyano-2-fluorobenzaldehyde

An In-Depth Technical Guide to the Electronic Effects of Substituents in 4-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-fluorobenzaldehyde is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its chemical behavior and reactivity are profoundly influenced by the electronic properties of its three functional groups: the aldehyde, the cyano, and the fluoro substituents. This guide provides a detailed analysis of the inductive and resonance effects at play within the molecule, presents quantitative data to characterize these effects, outlines a general experimental protocol for their determination, and uses visualizations to clarify the complex interplay of electronic forces that dictate the molecule's utility.

Introduction: Fundamental Electronic Concepts

The reactivity of an aromatic compound is largely governed by the electron density of the benzene ring and its functional groups. Substituents can either donate or withdraw electron density, altering the molecule's nucleophilicity, electrophilicity, and overall stability. These influences are primarily categorized into two types:

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativity between atoms.[3][4][5] Electron-withdrawing groups (EWGs) with high electronegativity exert a negative inductive effect (-I), pulling electron density towards themselves.[3][4] Conversely, electron-donating groups (EDGs) can push electron density through the sigma framework (+I effect). The inductive effect weakens with distance.[4][5]

-

Resonance Effect (-R / +R or -M / +M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of conjugated molecules.[4] It involves the delocalization of π-electrons or lone pairs across the system, which can be represented by drawing resonance structures.[4] Groups that withdraw electron density via resonance have a -R effect, while those that donate electrons have a +R effect.

Understanding the balance and interplay of these two effects for each substituent is critical to predicting the chemical behavior of 4-Cyano-2-fluorobenzaldehyde.

Analysis of Substituents on the Benzaldehyde Core

In 4-Cyano-2-fluorobenzaldehyde, the aldehyde group (-CHO) serves as the primary reactive center, and its properties are modulated by the fluoro and cyano groups.

The Fluoro Substituent (-F) at Position 2 (ortho)

-

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[4][6] Positioned ortho to the aldehyde, this effect strongly polarizes the C-F bond and withdraws electron density from the surrounding ring carbons.

-

Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[7] This constitutes an electron-donating resonance effect (+R).[7] However, for fluorine, the orbital overlap between its 2p orbitals and carbon's 2p orbitals is efficient, but the inductive effect is generally considered to dominate its influence on reactivity.[7] The +R effect primarily directs incoming electrophiles to the ortho and para positions, though the ring is deactivated overall by the strong -I effect.[7]

The Cyano Substituent (-CN) at Position 4 (para)

-

Inductive Effect (-I): The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom.[8][9] It exerts a significant -I effect, pulling electron density from the ring through the sigma bond.[8]

-

Resonance Effect (-R): The cyano group has a carbon-nitrogen triple bond, which is a π-system that can conjugate with the benzene ring. It withdraws π-electron density from the ring, making it a powerful -R group.[8][10] This effect is strongest at the ortho and para positions.

The Aldehyde Group (-CHO) at Position 1

-

Inductive and Resonance Effects (-I, -R): The aldehyde group is itself an electron-withdrawing and deactivating group. It exhibits both a -I effect (due to the electronegative oxygen) and a -R effect (by delocalizing ring π-electrons onto the carbonyl oxygen).

Combined Electronic Effects and Impact on Reactivity

The net electronic effect on the aromatic ring of 4-Cyano-2-fluorobenzaldehyde is a strong deactivation towards electrophilic aromatic substitution. Both the fluoro and cyano groups are powerful electron-withdrawing substituents.[6][7][8]